molecular formula C7H11N5O2S B2481971 ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate CAS No. 439108-24-4

ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate

Cat. No.: B2481971
CAS No.: 439108-24-4
M. Wt: 229.26
InChI Key: QCTZHVBCCFMFQP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate typically involves the reaction of ethyl bromoacetate with 4H-1,2,4-triazole-4-carbothioamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal, antibacterial, and anticancer compounds.

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    4-Amino-1,2,4-triazole: A derivative with an amino group at the 4-position.

    1,2,4-Triazole-3-thiol: A thiol-containing triazole derivative.

Uniqueness

Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate is unique due to the presence of both ester and carbamothioyl functional groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups with the triazole ring provides a versatile scaffold for the development of new compounds with improved biological and chemical properties .

Properties

IUPAC Name

ethyl 2-(1,2,4-triazol-4-ylcarbamothioylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2S/c1-2-14-6(13)3-8-7(15)11-12-4-9-10-5-12/h4-5H,2-3H2,1H3,(H2,8,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTZHVBCCFMFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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